tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate
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Overview
Description
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an azepane ring substituted with a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxyazepane-1-carboxylate as the starting material. This compound undergoes a series of reactions, including protection, borylation, and deprotection, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) in solvents such as toluene or DMF.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or vinyl-aryl product . The boron atom in the dioxaborolane ring plays a crucial role in facilitating these reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate lies in its azepane ring structure, which provides distinct steric and electronic properties compared to similar compounds with piperidine or pyrazole rings. This can influence its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C17H32BNO4 |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate |
InChI |
InChI=1S/C17H32BNO4/c1-15(2,3)21-14(20)19-11-8-9-13(10-12-19)18-22-16(4,5)17(6,7)23-18/h13H,8-12H2,1-7H3 |
InChI Key |
WUFUQJHXYZAEER-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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